molecular formula C17H9BrClF5N4S B4732958 N-(4-bromo-2-chlorophenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea

N-(4-bromo-2-chlorophenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea

Cat. No. B4732958
M. Wt: 511.7 g/mol
InChI Key: HRQJTGXWTQHEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-chlorophenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea, commonly known as BCTC, is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, such as heat, capsaicin, and protons, and is involved in the sensation of pain and inflammation. BCTC has been extensively studied as a potential therapeutic target for pain relief and inflammation.

Mechanism of Action

BCTC acts as a selective antagonist of N-(4-bromo-2-chlorophenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea, blocking the channel's activation by various stimuli. N-(4-bromo-2-chlorophenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea activation leads to the influx of calcium ions into the cell, which triggers the release of neurotransmitters involved in pain and inflammation. By blocking N-(4-bromo-2-chlorophenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea, BCTC reduces the release of these neurotransmitters and thereby reduces pain and inflammation.
Biochemical and Physiological Effects:
BCTC has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to reduce the frequency and severity of migraine headaches and to alleviate itch. BCTC has been found to have no significant effects on blood pressure, heart rate, or body temperature in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using BCTC in lab experiments is its selectivity for N-(4-bromo-2-chlorophenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea, which allows for specific targeting of this channel. BCTC is also relatively stable and easy to handle. One limitation is that BCTC may have off-target effects on other ion channels, which could complicate the interpretation of experimental results.

Future Directions

Future research on BCTC could focus on its potential use in treating chronic pain conditions, such as osteoarthritis and fibromyalgia. BCTC could also be investigated for its potential use in treating other conditions involving N-(4-bromo-2-chlorophenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea activation, such as asthma and chronic cough. Further studies could also explore the safety and efficacy of BCTC in human clinical trials.

Scientific Research Applications

BCTC has been used in various scientific research applications, particularly in the field of pain and inflammation. It has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. BCTC has also been investigated for its potential use in treating migraine headaches and itch.

properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrClF5N4S/c18-7-1-2-10(9(19)5-7)25-17(29)26-11-3-4-28(27-11)6-8-12(20)14(22)16(24)15(23)13(8)21/h1-5H,6H2,(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQJTGXWTQHEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)NC(=S)NC2=NN(C=C2)CC3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrClF5N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromo-2-chlorophenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea
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N-(4-bromo-2-chlorophenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea
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N-(4-bromo-2-chlorophenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea
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N-(4-bromo-2-chlorophenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea
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N-(4-bromo-2-chlorophenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea
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N-(4-bromo-2-chlorophenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea

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